5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide
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Overview
Description
5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide is a complex organic compound featuring a thiazolidine ring and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and thiophene groups play a crucial role in its biological activity. detailed information on the molecular targets and pathways is limited .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-phenyl-2-pyrrolidone: Similar in structure but lacks the thiazolidine ring.
4-(5-methylthiophen-2-yl)pyridinium: Contains a thiophene group but has different functional groups.
Uniqueness
The uniqueness of 5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide lies in its combination of the thiazolidine ring and thiophene groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H14N2O2S3 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-methyl-N-[3-(5-methylthiophene-2-carbonyl)-1,3-thiazolidin-2-ylidene]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2S3/c1-9-3-5-11(21-9)13(18)16-15-17(7-8-20-15)14(19)12-6-4-10(2)22-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
FVSIUUSARNIQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N=C2N(CCS2)C(=O)C3=CC=C(S3)C |
Origin of Product |
United States |
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